molecular formula C25H20N2O2S B2637906 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-92-2

4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2637906
CAS No.: 313499-92-2
M. Wt: 412.51
InChI Key: DUTJHSWNYYDLFY-UHFFFAOYSA-N
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Description

4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzoyl group attached to a benzamide core, with a thiazole ring substituted with a 2,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and benzamide groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-N-phenylbenzamide: Lacks the thiazole ring, making it less versatile in biological applications.

    N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the benzoyl group, which may reduce its binding affinity in certain applications.

    4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline: Substitutes the benzamide group with an aniline group, altering its chemical reactivity and biological activity.

Uniqueness

The combination of the benzoyl, benzamide, and thiazole moieties in 4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide provides a unique scaffold that can be exploited for various chemical and biological applications. Its structural complexity allows for diverse functionalization, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-13-21(17(2)14-16)22-15-30-25(26-22)27-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTJHSWNYYDLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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